![molecular formula C7H12O2 B8221993 Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
Bicyclo[2.2.1]heptane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-1,4-diol is a bicyclic organic compound characterized by a seven-membered ring structure with two hydroxyl groups attached at the 1 and 4 positions. This compound is also known as norbornane-1,4-diol. It is a derivative of norbornane and is notable for its rigid structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, followed by various functional group transformations .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The reaction conditions are optimized to maximize yield and purity, typically involving high-pressure hydrogenation and the use of robust catalysts to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The rigid bicyclic structure also allows for specific interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1,4-diol can be compared with other similar compounds such as:
Norbornane: The parent hydrocarbon without hydroxyl groups.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with carboxylate groups instead of hydroxyl groups.
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring.
Uniqueness: The presence of hydroxyl groups at the 1 and 4 positions in this compound imparts unique reactivity and the ability to form hydrogen bonds, distinguishing it from its analogs .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJTYLZBXGDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
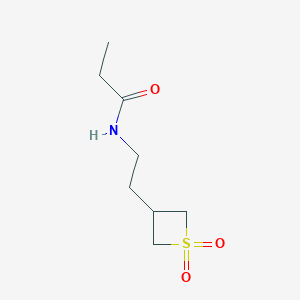
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8221937.png)
![2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8221940.png)
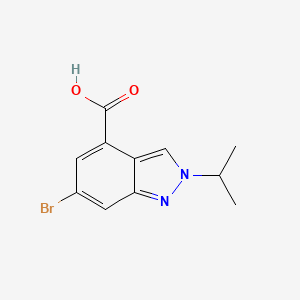
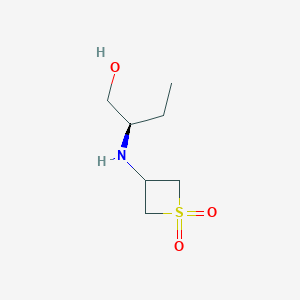
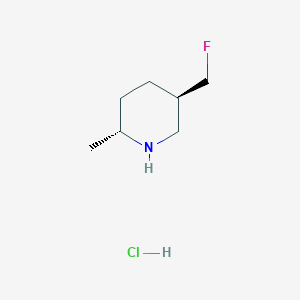

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B8221953.png)
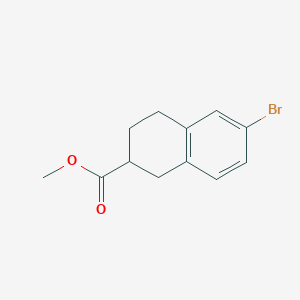
![4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8221967.png)
![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)
![[trans-3-Fluorocyclopentyl]methanol](/img/structure/B8221986.png)
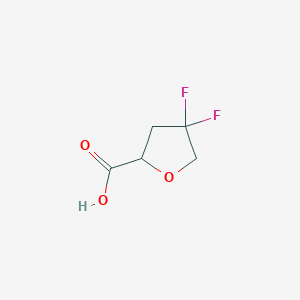
![2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid](/img/structure/B8222010.png)
